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Compound of Interest

N-(2-fluorophenyl)-4-
Compound Name:

hydroxybenzamide
CAS No.: 350029-67-3

Cat. No.: B2398996

Get Quote

\ J

Executive Summary & Compound Profile

N-(2-fluorophenyl)-4-hydroxybenzamide is a benzanilide derivative characterized by a
phenolic hydroxyl group and an ortho-fluorinated aniline moiety. While chemically robust under
standard storage conditions, its stability in solution is governed by two competing degradation
pathways: amide hydrolysis (pH-dependent) and phenolic oxidation (pH- and light-dependent).

Core Physicochemical Parameters
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Parameter

Value | Characteristic

Implication for Stability

Molecular Formula

Ci13H10FNO2 (MW: 231.[1][2]
[3]122)

Solubility (Water)

< 0.1 mg/mL (Poor)

High risk of precipitation in

aqueous buffers.

Solubility (DMSO)

> 20 mg/mL

Preferred solvent for stock

solutions.

pKa (Phenol)

~8.5 (Estimated)

Deprotonation at pH > 8.0

increases oxidation risk.

LogP

~2.7

Lipophilic; requires carrier

solvents or cyclodextrins.

Key Risk Factors

Alkaline pH, UV Light, Freeze-
Thaw

Avoid basic buffers and direct

light exposure.

Critical Stability Protocols
A. Stock Solution Preparation (The "Golden Rule")

Issue: Users frequently report "loss of activity” which is actually precipitation invisible to the

naked eye. Protocol:

e Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage

due to evaporation and potential transesterification (rare but possible).

o Concentration: Prepare at 10 mM or 20 mM. Avoid saturating concentrations (>50 mM) to

prevent "crashing out" upon freezing.

o Storage: Aliguot into single-use amber vials. Store at -20°C.

o Why? Repeated freeze-thaw cycles induce micro-precipitation. Amber glass protects the

phenol group from photo-oxidation.

B. Aqueous Dilution & Assay Conditions
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Issue: The compound crashes out when diluted directly into PBS or media. Mechanism: The
hydrophobic "fluorophenyl” tail drives aggregation in high-dielectric media (water). Correct
Workflow:

 Intermediate Dilution: Dilute the DMSO stock 1:10 into solvent-rich media (e.g., 50% DMSO
or PEG-400) before the final spike into the assay buffer.

e Carrier Limit: Ensure final DMSO concentration is 0.1% - 1.0% to maintain solubility without
compromising enzyme/cell health.

e pH Window: Maintain pH 5.5 - 7.5.

o Risk: At pH > 8.0, the phenol deprotonates (Phenolate ion), making it electron-rich and
highly susceptible to oxidative degradation (turning the solution yellow/brown).

Degradation Pathways & Mechanisms
Pathway 1: Amide Hydrolysis (Chemical Instability)

The central amide bond is the structural weak point.

» Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen facilitates nucleophilic attack
by water.[3]

» Alkaline Conditions (pH > 9): Direct hydroxide attack on the carbonyl carbon.

e Impact of 2-Fluoro Group: The electron-withdrawing fluorine atom on the aniline ring
decreases the electron density on the nitrogen. This makes the amide bond more
susceptible to alkaline hydrolysis compared to non-fluorinated analogs, as the leaving group
(2-fluoroaniline) is stabilized.

Pathway 2: Phenolic Oxidation (Physical/Color
Instability)

The 4-hydroxy group is prone to auto-oxidation, especially when deprotonated or exposed to
UV light.

¢ Visual Indicator: Solution turns faint pink or yellow.
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e Product: Formation of quinone-like species or dimers.

Visualization: Stability Logic & Troubleshooting

User Observation
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Caption: Diagnostic flowchart for identifying the root cause of instability in N-(2-
fluorophenyl)-4-hydroxybenzamide solutions.

Troubleshooting Guide (FAQ)
Q1: My solution turned light yellow after 24 hours at
Room Temperature. Is it still usable?

Verdict:No. Technical Explanation: The yellowing indicates the oxidation of the phenolic moiety
to a quinoid structure. This is often irreversible and alters the compound's binding affinity.
Corrective Action: Prepare fresh solution. For future experiments, add an antioxidant like
Ascorbic Acid (100 uM) or DTT if compatible with your assay, and strictly protect the solution
from light using amber tubes.
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Q2: | see a fine precipitate when | add the compound to
cell culture media.

Verdict:Solubility Crash. Technical Explanation: N-(2-fluorophenyl)-4-hydroxybenzamide is
highly lipophilic. Direct addition of a high-concentration DMSO stock (e.g., 100 mM) to aqueous
media causes rapid local precipitation before mixing can occur. Corrective Action: Use the
"Serial Dilution" method:

e Dilute 100 mM stock -> 10 mM in 100% DMSO.
e Dilute 10 mM -> 1 mM in PBS + 10% DMSO (Intermediate).

e Dilute 1 mM -> 10 pM in final Media (Final DMSO = 0.1%).

Q3: Can | store the diluted working solution at 4°C?

Verdict:Only for < 4 hours. Technical Explanation: While chemical hydrolysis is slow at 4°C, the
thermodynamic solubility limit is lower at cold temperatures. The compound is likely to
crystallize out of solution over time (nucleation), leading to variable dosing concentrations.
Corrective Action: Always prepare working solutions fresh from the frozen DMSO stock
immediately before use.

Q4: Is the compound stable in plasma?

Verdict:Moderate Risk. Technical Explanation: Plasma contains amidases and esterases. While
benzamides are generally more stable than esters, they are still substrates for hepatic
amidases. The 2-fluoro substituent may alter metabolic clearance rates compared to the parent
scaffold. Recommendation: For in vivo or plasma stability studies, include a protease inhibitor
cocktail or conduct a specific T1/2 stability test using HPLC monitoring over 0—120 minutes.

Analytical Validation (HPLC Method)
To verify the stability of your specific lot, use the following standard HPLC conditions:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).

o Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol).

Expected Retention: The parent compound will elute late (hydrophobic). Hydrolysis products
(4-hydroxybenzoic acid and 2-fluoroaniline) will elute earlier.

References
» Benzanilide Hydrolysis Kinetics

o Source: WebQC & UoM Mustansiriyah. "Benzanilide exhibits stability toward hydrolysis
under neutral conditions but undergoes cleavage under acidic or basic conditions."[3]

e Phenolic Amide Stability

o Source: MDPI. "Synthesis and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-
hydroxyquinoline-3-carboxanilides." (Demonstrates lipophilicity and HPLC behavior of
similar phenolic amides).

e General Amide Stability Mechanisms

o Source: NIH / PubMed. "Mechanisms of Hydrolysis of Phenyl- And Benzyl 4-nitrophenyl-
sulfamate Esters" (Provides mechanistic context for N-substituted leaving groups).

o Compound Specifics (Isomer Analog)

o Source: Sigma-Aldrich.[1] "N-(4-Fluorophenyl)-4-hydroxybenzamide Properties." (Used for
physicochemical baseline of the fluorophenyl-hydroxybenzamide scaffold).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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